molecular formula C15H22ClN3O2 B8549272 Tert-butyl 4-((6-chloropyridazin-3-yl)methyl)piperidine-1-carboxylate

Tert-butyl 4-((6-chloropyridazin-3-yl)methyl)piperidine-1-carboxylate

Cat. No. B8549272
M. Wt: 311.81 g/mol
InChI Key: PUBAFGPZGVHDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08729263B2

Procedure details

To a flask containing tert-butyl 4-methylenepiperidine-1-carboxylate (487 mg, 2.47 mmol) was added 0.5 M 9-borabicyclo[3.3.1]nonane in THF (5.4 mL, 2.72 mmol). The reaction was refluxed at 65° C. for 1 h then added to a degassed suspension of 3,6-dichloropyridazine (368 mg, 2.47 mmol), K2CO3 (1.0 g, 7.41 mmol), and PdCl2(dppf)CH2Cl2 (101 mg, 0.12 mmol) in 1,4-dioxane (5.2 mL) and water (0.88 mL). The resulting reaction mixture was heated at 60° C. for 3 h then cooled to RT and diluted with EtOAc. The suspension was filtered through celite and concentrated in vacuo. Silica gel chromatography, eluting with 0-100% EtOAc/heptane, afforded the product, tert-butyl 4-((6-chloropyridazin-3-yl)methyl)piperidine-1-carboxylate (376 mg, 1.21 mmol, 49% yield). 1H NMR (DMSO-d6) δ: 7.85 (d, J=8.8 Hz, 1H), 7.70 (d, J=8.8 Hz, 1H), 3.74-4.05 (m, 2H), 2.85 (d, J=7.3 Hz, 2H), 2.54-2.79 (m, 2H), 1.82-2.01 (m, 1H), 1.48-1.62 (m, 2H), 1.38 (s, 9H), 0.97-1.18 (m, 2H).
Quantity
487 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
368 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
PdCl2(dppf)CH2Cl2
Quantity
101 mg
Type
reactant
Reaction Step Three
Quantity
5.2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.88 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.C12BC(CCC1)CCC2.C1COCC1.[Cl:29][C:30]1[N:31]=[N:32][C:33](Cl)=[CH:34][CH:35]=1.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.O.CCOC(C)=O>[Cl:29][C:30]1[N:31]=[N:32][C:33]([CH2:1][CH:2]2[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]2)=[CH:34][CH:35]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
487 mg
Type
reactant
Smiles
C=C1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CCCC(CCC1)B2
Name
Quantity
5.4 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
368 mg
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
PdCl2(dppf)CH2Cl2
Quantity
101 mg
Type
reactant
Smiles
Name
Quantity
5.2 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.88 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 60° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to RT
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
Silica gel chromatography, eluting with 0-100% EtOAc/heptane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(N=N1)CC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.21 mmol
AMOUNT: MASS 376 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.